N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-chlorobenzamide
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures, etc .Molecular Structure Analysis
Imidazole shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities, etc., as reported in the literature .Physical And Chemical Properties Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
- Imidazole derivatives have demonstrated antibacterial and antimycobacterial properties. Researchers have explored their potential as novel agents against infectious diseases .
- Imidazole-containing compounds often exhibit anti-inflammatory activity. By modulating inflammatory pathways, they may help manage inflammatory diseases .
- Some imidazole derivatives possess antitumor properties. These compounds may interfere with cancer cell growth and proliferation .
- Imidazole-based molecules have been investigated for their potential in managing diabetes. They may influence glucose metabolism or insulin sensitivity .
- Imidazole derivatives often exhibit antioxidant properties, protecting cells from oxidative stress and damage .
- Imidazole-containing compounds have been studied as antiviral agents. They may inhibit viral replication or entry .
Antibacterial and Antimycobacterial Activity
Anti-Inflammatory Properties
Antitumor Effects
Antidiabetic Activity
Antioxidant Capacity
Antiviral Potential
Ulcerogenic Activity
Other Biological Activities
Mechanism of Action
Future Directions
The development of new drugs that overcome the problems of antimicrobial resistance (AMR) is necessary . In the past, drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs . There are lots of heterocyclic compounds that are in clinical use to treat infectious diseases .
properties
IUPAC Name |
3-chloro-N-[2-(2-imidazol-1-ylethoxy)ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c15-13-3-1-2-12(10-13)14(19)17-5-8-20-9-7-18-6-4-16-11-18/h1-4,6,10-11H,5,7-9H2,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHESJABRACHFSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCCOCCN2C=CN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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